2,5-Bis(hydroxymethyl)furan diacetate

Overview

Description

2,5-Bis(hydroxymethyl)furan diacetate is a natural product found in Streptomyces . It is a derivative of a broader class of compounds known as furans . It is produced from cellulose and has received attention as a biofeedstock . It is a white solid, although commercial samples can appear yellowish or tan . It is a versatile building block in the synthesis of polymers, fuels, and macrocycle polyethers .

Synthesis Analysis

The synthesis of 2,5-Bis(hydroxymethyl)furan diacetate involves a one-pot chemobiocatalytic process from inexpensive fructose and sugar syrup in the aqueous phase via sequential chemical dehydration, biocatalytic reduction, and esterification . A robust alcohol dehydrogenase from Escherichia coli (Ec YjgB) was identified for HMF reduction . The practicality of this method was demonstrated by gram-scale synthesis of BHMF with a 79% isolated yield at approximately 126 g/L substrate loading .Molecular Structure Analysis

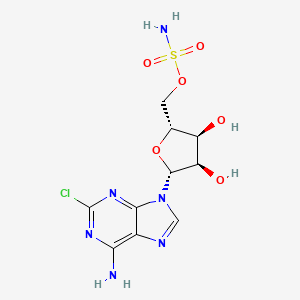

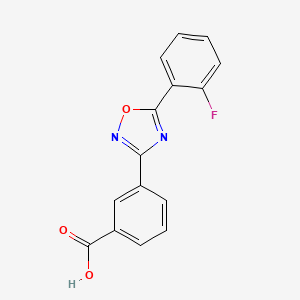

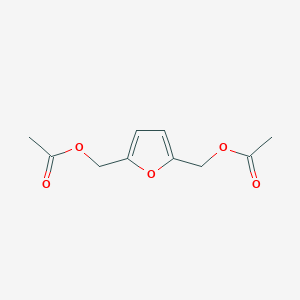

The molecular formula of 2,5-Bis(hydroxymethyl)furan diacetate is C10H12O5 . The IUPAC name is [5-(acetyloxymethyl)furan-2-yl]methyl acetate . The InChI is InChI=1S/C10H12O5/c1-7(11)13-5-9-3-4-10(15-9)6-14-8(2)12/h3-4H,5-6H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,5-Bis(hydroxymethyl)furan diacetate include chemical dehydration, biocatalytic reduction, and esterification . The reduction of 5-Hydroxymethylfurfural (HMF) to a precursor to bio-polymers, 2,5-bis(hydroxymethyl)furan (BHMF), is also a key step in the process .Physical And Chemical Properties Analysis

The molecular weight of 2,5-Bis(hydroxymethyl)furan diacetate is 212.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 6 . The exact mass is 212.06847348 g/mol .Scientific Research Applications

1. Biobased Polyesters Synthesis

2,5-Bis(hydroxymethyl)furan diacetate plays a crucial role in the enzymatic synthesis of novel biobased furan polyesters. These polyesters, synthesized using various diacid ethyl esters and 2,5-bis(hydroxymethyl)furan, demonstrate potential as sustainable alternatives to traditional polyesters due to their biobased origin and unique physical properties (Jiang et al., 2014).

2. Natural Products from Terrestrial Streptomycetes

2,5-Bis(hydroxymethyl)furan diacetate has been identified as a natural product obtained from terrestrial Streptomyces species. This discovery expands the chemical diversity and potential applications of compounds produced by these microorganisms (Fotso et al., 2008).

3. Building Blocks in Chemical Synthesis

This compound serves as a building block in the synthesis of various chemically significant molecules. For instance, its use in the synthesis of porphyrinogen and oxaporphyrinogen demonstrates its versatility in complex organic synthesis (Taniguchi et al., 2001).

4. Catalytic Reduction in Biorefinery

2,5-Bis(hydroxymethyl)furan diacetate is also a product of the catalytic reduction processes in biorefinery, particularly in the conversion of biomass-derived furanic compounds. These processes are crucial for developing sustainable chemical production methods from renewable resources (Nakagawa et al., 2013).

5. Biocatalytic Conversion

The biocatalytic conversion of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan, a closely related compound, highlights the green and sustainable methods of synthesizing valuable disubstituted furan derivatives, including 2,5-bis(hydroxymethyl)furan diacetate (Petri et al., 2018).

6. Biofuel Production

This compound plays a significant role in the production of hydroxymethylfurfural derivatives for biofuel production. The conversion of biomass to furan derivatives like 2,5-bis(hydroxymethyl)furan diacetate offers a sustainable pathway for creating the next generation of polymers, functional materials, and fuels (Lv et al., 2022).

7. Potential in Green Chemistry

The synthesis and application of 2,5-bis(hydroxymethyl)furan diacetate in various green chemistry processes, including catalytic transfer hydrogenation and biocatalytic conversions, demonstrate its potential as a sustainable and environmentally friendly chemical compound (Elsayed et al., 2020).

8. Renewable Resource for Chemical IndustryThe conversion of plant biomass to furan derivatives like 2,5-bis(hydroxymethyl)furan diacetate is an innovative approach, offering a renewable resource for the chemical industry. This process replaces non-renewable hydrocarbon sources, marking a significant step towards sustainable development

Scientific Research Applications of 2,5-Bis(hydroxymethyl)furan Diacetate

Biobased Polyesters Synthesis

2,5-Bis(hydroxymethyl)furan is a key biobased diol used in synthesizing novel furan polyesters. These polyesters, made using various diacid ethyl esters, are comparable to aromatic monomers and show promising applications due to their unique physical properties. This synthesis illustrates the potential of 2,5-bis(hydroxymethyl)furan in developing sustainable materials (Jiang et al., 2014).

Natural Products from Streptomycetes

2,5-Bis(hydroxymethyl)furan diacetate has been discovered as a natural product from terrestrial Streptomyces species. This finding expands the chemical diversity of Streptomycetes and opens up new avenues for exploring the applications of these compounds in various fields, including pharmaceuticals (Fotso et al., 2008).

Chemical Synthesis Building Block

The compound has been utilized in the synthesis of important chemical structures like porphyrinogen and oxaporphyrinogen. This demonstrates its versatility as a building block in complex chemical syntheses, potentially leading to the development of novel materials and drugs (Taniguchi et al., 2001).

Biorefinery and Catalytic Reduction

In the realm of biorefinery, 2,5-bis(hydroxymethyl)furan diacetate plays a role in the reduction of biomass-derived furanic compounds. This process is crucial for converting oxygen-rich compounds into valuable products, demonstrating its significance in sustainable chemical production (Nakagawa et al., 2013).

Green Chemistry Applications

The biocatalytic conversion of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan and related compounds showcases the potential of green chemistry processes. These methods are environmentally friendly and promise a sustainable approach to chemical synthesis (Petri et al., 2018).

Biofuel Production

This compound is pivotal in producing hydroxymethylfurfural derivatives for biofuel production. It offers a sustainable pathway to create next-generation polymers and fuels, representing a shift towards renewable resources in the chemical industry (Lv et al., 2022).

Renewable Resource for Chemical Industry

The conversion of plant biomass to furan derivatives, including 2,5-bis(hydroxymethyl)furan diacetate, provides a renewable source for the chemical industry. This process is significant for reducing reliance on non-renewable hydrocarbons and promoting sustainable development (Chernyshev et al., 2017).

Future Directions

The future directions of new catalytic systems for the preparation of 2,5-Bis(hydroxymethyl)furan diacetate are proposed, and the cleaner, more efficient, and essential safety technologies for the production of 2,5-Bis(hydroxymethyl)furan diacetate are predicted . This work may pave the way for scalable production of furan-based chemicals from inexpensive renewable biomass .

properties

IUPAC Name |

[5-(acetyloxymethyl)furan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-7(11)13-5-9-3-4-10(15-9)6-14-8(2)12/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYIJQXDRBKHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(O1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(hydroxymethyl)furan diacetate | |

CAS RN |

5076-10-8 | |

| Record name | ACETIC ACID 5-ACETOXYMETHYL-FURAN-2-YLMETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

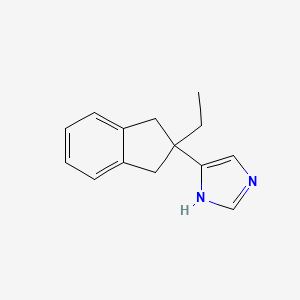

![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)